molecular formula C17H15ClN6O2 B069289 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide CAS No. 172701-53-0

1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide

Cat. No. B069289
M. Wt: 370.8 g/mol
InChI Key: BXVWTJLQSTXFRG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various research studies, which makes it a potential candidate for further research.

Mechanism Of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and tumor growth.

Biochemical And Physiological Effects

1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been reported to have antioxidant properties, which may help in reducing oxidative stress.

Advantages And Limitations For Lab Experiments

1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has several advantages for lab experiments. It is easy to synthesize and has a high purity level, which makes it suitable for various biological assays. This compound has also been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, this compound has some limitations, such as its poor solubility in water and other solvents, which may affect its bioavailability.

Future Directions

1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has shown promising results in various research studies. There are several future directions that can be explored to further understand the potential of this compound. One of the future directions is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases. Furthermore, the use of this compound as a ligand for the synthesis of metal complexes can be explored for their potential biological activities.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide involves the reaction of 3-chlorobenzoic acid with hydrazine hydrate to form 3-chlorobenzohydrazide. The reaction of 3-chlorobenzohydrazide with 4-methoxy-1-phenylazopyrazole-5-carboxylic acid in the presence of acetic anhydride and triethylamine produces 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide.

Scientific Research Applications

1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has been extensively used in scientific research for its various applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been used as a ligand for the synthesis of metal complexes, which have been studied for their potential biological activities.

properties

CAS RN

172701-53-0

Product Name

1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide

Molecular Formula

C17H15ClN6O2

Molecular Weight

370.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbohydrazide

InChI

InChI=1S/C17H15ClN6O2/c1-26-15-14(17(25)20-19)23-24(13-9-5-6-11(18)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,19H2,1H3,(H,20,25)

InChI Key

BXVWTJLQSTXFRG-UHFFFAOYSA-N

SMILES

COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3

Canonical SMILES

COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3

synonyms

1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-(phenyla zo)-, hydrazide

Origin of Product

United States

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